Cas no 51596-11-3 (Milbemycin A4)
Milbemycin A4 Chemical and Physical Properties
Names and Identifiers
-
- Milbemycin B,5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-, (6R,25R)-
- MILBEMECTIN A4
- MILBEMYCIN A4
- Antibiotic B-41A4
- milbemectine a4
- milbemycinb-1
- Milbemycin B, 5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-, (6R,25R)-
- EMAMECTIN A4
- EX-A6841
- 51596-11-3
- CHEBI:39229
- CHEMBL2272397
- (2aE,4E,5'S,6R,6'R,8E,11R,13R,15S,17aR,20R,20aR,20bS)-6'-ethyl-20,20b-dihydroxy-5',6,8,19-tetramethyl-3',4',5',6,6',7,10,11,14,15,17a,20,20a,20b-tetradecahydro-2H,17H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17-one
- SCHEMBL4139203
- DSSTox_RID_79198
- NCGC00163780-02
- Q27119775
- MILBEMYCIN .ALPHA.3
- Milbemectin A4 10 microg/mL in Acetonitrile
- DSSTox_GSID_34742
- NCGC00254847-01
- NCGC00163780-03
- (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-ethylmilbemycin B
- VOZIAWLUULBIPN-LRBNAKOISA-N
- DTXSID4052760
- DSSTox_CID_14742
- ANTIBIOTIC B 41A4
- Tox21_300945
- 9BSH89E55Y
- (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- MILBEMYCIN A4 [MI]
- UNII-9BSH89E55Y
- MILBEMYCIN OXIME IMPURITY A [EP IMPURITY]
- (1'R,2R,4'S,5S,6R,8'R,10'E,13'R,14'E,16'E,20'R,21'R,24'S)-6-Ethyl-21',24'-dihydroxy-5,11',13',22'-tetramethyl-3,4,5,6-tetrahydro-2'H-spiro[pyran-2,6'-[3,7,19]trioxatetracyclo[15.6.1.14,8.020,24]pentacosa[10,14,16,22]tetraen]-2'-one
- Milbemectin M.A4
- Milbemectin (mixture)
- (1'R,2R,4'S,5S,6R,8'R,10'E,13'R,14'E,16'E,20'R,21'R,24'S)-6-Ethyl-21',24'-dihydroxy-5,11',13',22'-tetramethyl-3,4,5,6-tetrahydro-2'H-spiro(pyran-2,6'-(3,7,19)trioxatetracyclo(15.6.1.14,8.020,24)pe ntacosa(10,14,16,22)tetraen)-2'-one
- MILBEMYCIN OXIME IMPURITY A (EP IMPURITY)
- CS-0108092
- Milbectin A4
- (2aE,4E,5'S,6R,6'R,8E,11R,13R,15S,17aR,20R,20aR,20bS)-6'-ethyl-20,20b-dihydroxy-5',6,8,19-tetramethyl-3',4',5',6,6',7,10,11,14,15,17a,20,20a,20b-tetradecahydro-2H,17H-spiro(11,15-methanofuro(4,3,2-pq)
- (2,6)benzodioxacyclooctadecine-13,2'-pyran)-17-one
- (1'R,2R,4'S,5S,6R,8'R,10'E,13'R,14'E,16'E,20'R,21'R,24'S)-6-Ethyl-21',24'-dihydroxy-5,11',13',22'-tetramethyl-3,4,5,6-tetrahydro-2'H-spiro(pyran-2,6'-(3,7,19)trioxatetracyclo(15.6.1.14,8.020,24)pentacosa(10,14,16,22)tetraen)-2'-one
- (1'R,2R,4'S,5S,6R,8'R,10'E,13'R,14'E,20'R,21'R,24'S)-6-ethyl-21',24'-dihydroxy-5,11',13',22'-tetramethyl-3',7',19'-trioxaspiro[oxane-2,6'-tetracyclo[15.6.1.14,8.020,24]pentacosane]-10',14',16',22'-tetraen-2'-one
- G85634
- (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro(3,7,19-trioxatetracyclo(15.6.1.14,8.020,24)pentacosa-10,14,16,22-tetraene-6,2'-oxane)-2-one
- (2aE,4E,5'S,6R,6'R,8E,11R,13R,15S,17aR,20R,20aR,20bS)-6'-ethyl-20,20b-dihydroxy-5',6,8,19-tetramethyl-3',4',5',6,6',7,10,11,14,15,17a,20,20a,20b-tetradecahydro-2H,17H-spiro(11,15-methanofuro(4,3,2-pq)(2,6)benzodioxacyclooctadecine-13,2'-pyran)-17-one
- (1'R,2R,4'S,5S,6R,8'R,10'E,13'R,14'E,16'E,20'R,21'R,24'S)-6-Ethyl-21',24'-dihydroxy-5,11',13',22'-tetramethyl-3,4,5,6-tetrahydro-2'H-spiro[pyran-2,6'-[3,7,19]trioxatetracyclo[15.6.1.14,8.020,24]pe ntacosa[10,14,16,22]tetraen]-2'-one
- HY-126906
- [2,6]benzodioxacyclooctadecine-13,2'-pyran]-17-one
- (1'R,2R,4'S,5S,6R,8'R,10'E,13'R,14'E,20'R,21'R,24'S)-6-ethyl-21',24'-dihydroxy-5,11',13',22'-tetramethyl-3',7',19'-trioxaspiro(oxane-2,6'-tetracyclo(15.6.1.14,8.020,24)pentacosane)-10',14',16',22'-tetraen-2'-one
- (2aE,4E,5'S,6R,6'R,8E,11R,13R,15S,17aR,20R,20aR,20bS)-6'-ethyl-20,20b-dihydroxy-5',6,8,19-tetramethyl-3',4',5',6,6',7,10,11,14,15,17a,20,20a,20b-tetradecahydro-2H,17H-spiro[11,15-methanofuro[4,3,2-pq]
- Milbemycin A4
-
- Inchi: 1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1
- InChI Key: VOZIAWLUULBIPN-LRBNAKOISA-N
- SMILES: O1[C@H](CC)[C@@H](C)CC[C@@]21C[C@@H]1C[C@@H](CC=C(C)C[C@@H](C)C=CC=C3CO[C@@H]4[C@@H](C(C)=C[C@@H](C(=O)O1)[C@@]43O)O)O2 |c:15,23,t:21|
Computed Properties
- Exact Mass: 542.32400
- Monoisotopic Mass: 542.324354
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 39
- Rotatable Bond Count: 1
- Complexity: 1060
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.4
- XLogP3: 3.6
Experimental Properties
- Density: 1.2
- Melting Point: 212-215°
- Boiling Point: 732.9°Cat760mmHg
- Flash Point: 233.3°C
- Refractive Index: 1.574
- PSA: 94.45000
- LogP: 4.92430
- Specific Rotation: D20 +106° (c = 0.25 in acetone)
Milbemycin A4 Security Information
- Hazardous Material transportation number:UN 2588
- HazardClass:6.1(b)
- PackingGroup:III
- Safety Term:6.1(b)
- Packing Group:III
- Packing Group:III
- Hazard Level:6.1(b)
- Storage Condition:0-6°C
Milbemycin A4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72630-1mg |
Milbemycin A4 |
51596-11-3 | 98% | 1mg |
¥4612.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72630-5mg |
Milbemycin A4 |
51596-11-3 | 98% | 5mg |
¥12212.00 | 2022-04-26 | |
| TRC | M344275-0.5mg |
Milbemycin A4 |
51596-11-3 | 0.5mg |
$ 1130.00 | 2022-06-03 | ||
| TRC | M344275-.5mg |
Milbemycin A4 |
51596-11-3 | 5mg |
$1367.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-202227-1mg |
Milbemycin A4, |
51596-11-3 | >95% | 1mg |
¥3159.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202227A-5mg |
Milbemycin A4, |
51596-11-3 | >95% | 5mg |
¥10529.00 | 2023-09-05 | |
| BioAustralis | BIA-M1052-1 mg |
Milbemycin A4 |
51596-11-3 | >95%byHPLC | 1mg |
$343.00 | 2023-09-01 | |
| BioAustralis | BIA-M1052-5 mg |
Milbemycin A4 |
51596-11-3 | >95%byHPLC | 5mg |
$1201.00 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202227-1 mg |
Milbemycin A4, |
51596-11-3 | >95% | 1mg |
¥3,159.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202227A-5 mg |
Milbemycin A4, |
51596-11-3 | >95% | 5mg |
¥10,529.00 | 2023-07-11 |
Milbemycin A4 Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Milbemycin A4
Recent Advances in Milbemycin A4 (CAS: 51596-11-3) Research: A Comprehensive Review
Milbemycin A4 (CAS: 51596-11-3), a macrocyclic lactone belonging to the milbemycin family, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potent antiparasitic and insecticidal properties. This research briefing synthesizes the latest findings on Milbemycin A4, focusing on its molecular mechanisms, therapeutic applications, and recent advancements in synthesis and formulation. The compound's unique chemical structure and biological activity make it a promising candidate for developing novel antiparasitic agents and exploring new therapeutic avenues.
Recent studies have elucidated the molecular targets of Milbemycin A4, particularly its interaction with glutamate-gated chloride channels (GluCls) in parasites and insects. These channels play a critical role in neuromuscular function, and Milbemycin A4's ability to modulate them leads to paralysis and death in target organisms. High-resolution cryo-EM studies published in 2023 have provided unprecedented insights into the binding dynamics of Milbemycin A4 with GluCls, offering a structural basis for designing more selective and potent derivatives. These findings are pivotal for overcoming resistance mechanisms observed in some parasite populations.
In addition to its antiparasitic applications, Milbemycin A4 has shown potential in cancer research. A 2024 study demonstrated its ability to inhibit the proliferation of certain cancer cell lines by interfering with mitochondrial function and inducing apoptosis. The compound's low toxicity to mammalian cells at therapeutic doses enhances its appeal as a potential anticancer agent. Researchers are currently exploring nanoparticle-based delivery systems to improve its bioavailability and target specificity in oncological applications.
The synthesis of Milbemycin A4 and its analogs has seen significant progress in recent years. A novel biocatalytic approach developed in 2023 enables more efficient production of Milbemycin A4 with higher yield and purity compared to traditional chemical synthesis methods. This advancement addresses previous challenges in large-scale production and opens doors for developing structurally modified derivatives with enhanced properties. Several pharmaceutical companies have initiated preclinical studies on next-generation milbemycin derivatives based on these synthetic breakthroughs.
Regulatory developments surrounding Milbemycin A4-containing products have also evolved. The European Medicines Agency (EMA) recently approved a new veterinary formulation combining Milbemycin A4 with praziquantel for broader-spectrum parasite control. Meanwhile, environmental impact assessments continue to guide the responsible use of milbemycin-based products in agriculture, balancing efficacy with ecological considerations. These regulatory updates reflect the growing importance of Milbemycin A4 in global animal health markets.
Looking ahead, research priorities for Milbemycin A4 include expanding its therapeutic indications, optimizing formulation technologies, and addressing emerging resistance patterns. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of basic research findings into practical applications. The compound's versatility and established safety profile position it as a valuable tool in the ongoing battle against parasitic diseases and potentially other medical conditions.
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